6-Bromo-2,4-dimethylpyridine-3-carbonitrile
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Overview
Description
6-Bromo-2,4-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, two methyl groups at the 2nd and 4th positions, and a nitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dimethylpyridine-3-carbonitrile can be achieved through several methods. One common approach involves the bromination of 2,4-dimethylpyridine-3-carbonitrile. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Utilized for the reduction of nitrile groups.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Amines: Produced by the reduction of the nitrile group.
Scientific Research Applications
6-Bromo-2,4-dimethylpyridine-3-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of functional materials, such as dyes and liquid crystals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dimethylpyridine-3-carbonitrile depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, with the bromine atom being replaced by a nucleophilic boronic acid derivative. The palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-2,4-dimethylpyridine-3-boronic acid: Contains a boronic acid group instead of a nitrile group.
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile: Features a hydroxyl group at the 2nd position.
Uniqueness
6-Bromo-2,4-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and nitrile groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-2,4-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3 |
InChI Key |
TYPFSYDLKDXZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C)Br |
Origin of Product |
United States |
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